2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid
Description
2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid (CAS: 2096339-77-2, 1350363-72-2) is a fluorinated arylboronic acid characterized by a phenyl ring substituted with fluorine (ortho position), methoxy (para to fluorine), and trifluoromethyl (meta to fluorine) groups. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing trifluoromethyl-containing biaryl structures.
Properties
IUPAC Name |
[2-fluoro-6-methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-16-5-3-2-4(8(11,12)13)7(10)6(5)9(14)15/h2-3,14-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGFZFNQPKCUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(F)(F)F)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-77-2 | |
| Record name | 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into the corresponding boronate esters or alcohols.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts like palladium.
Major Products: The major products formed from these reactions include phenols, boronate esters, and substituted phenyl derivatives .
Scientific Research Applications
2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly those requiring boronic acid moieties for activity.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in biochemical assays and drug design, where the compound can inhibit enzymes or modulate biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Methoxy Group Substitution
2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic Acid (CAS: 1772622-44-2)
- Structural Difference : The methoxy group is at the 5-position instead of 4.
- Steric Effects: Reduced steric hindrance compared to the 6-methoxy analog, as the methoxy group is farther from the bulky trifluoromethyl substituent.
- Applications : Higher similarity score (0.93 vs. 0.87) suggests overlapping utility, but regioselectivity in coupling may differ .
Table 1: Comparison of Methoxy-Substituted Analogs
| Property | 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic Acid | 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic Acid |
|---|---|---|
| CAS Number | 2096339-77-2 | 1772622-44-2 |
| Purity (Combi-Blocks) | 98% | 98% |
| Similarity Score | 0.87 | 0.93 |
| Availability | Discontinued | Available (BB-4020) |
Fluorination Pattern Variants
2,3-Difluoro-6-methoxyphenylboronic Acid (CAS: 957061-21-1)
- Structural Difference : Replaces trifluoromethyl with a second fluorine atom.
- Applications: Suitable for synthesizing difluorinated biaryls, with a similarity score of 0.96 to the target compound .
4-Fluoro-3-(trifluoromethyl)phenylboronic Acid (CAS: 157834-21-4)
Trifluoromethyl and Halogen-Substituted Analogs
2-Bromo-5-(trifluoromethyl)phenylboronic Acid (CAS: 957034-38-7)
- Structural Difference : Bromine replaces fluorine and methoxy groups.
- Impact :
2,4-Bis(trifluoromethyl)phenylboronic Acid (CAS: 153254-09-2)
- Structural Difference : Additional trifluoromethyl group at the 4-position.
- Impact :
Table 2: Key Properties of Trifluoromethyl/Halogen-Substituted Analogs
| Compound | CAS Number | Molecular Weight (g/mol) | Purity | Key Applications |
|---|---|---|---|---|
| 2-Bromo-5-(trifluoromethyl)phenylboronic acid | 957034-38-7 | 268.82 | >97% | Sequential cross-coupling |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | 153254-09-2 | 257.92 | >97% | High-stability biaryl synthesis |
Biological Activity
2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid, with the CAS number 2096339-77-2, is a compound that belongs to the class of fluorinated boronic acids. This class is known for its significant utility in organic synthesis, particularly in reactions such as the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds in medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine substituents enhance its reactivity and solubility, making it a valuable building block in various applications.
The biological activity of this compound primarily stems from its ability to form stable complexes with diols, a characteristic behavior of boronic acids. This property allows it to participate in various biochemical interactions, potentially influencing enzymatic processes and cellular functions. The compound's mechanism of action is particularly relevant in the context of its use as a reactant in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of boronic acids, including derivatives similar to this compound. For instance, research indicates that certain phenylboronic acid derivatives exhibit moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, with some compounds showing lower Minimum Inhibitory Concentration (MIC) values compared to established antibiotics like Tavaborole .
Table 1: Antimicrobial Activity of Related Boronic Acids
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Tavaborole (AN2690) | 5.67 | Candida albicans, Aspergillus niger |
| 5-Trifluoromethyl-2-formylphenylboronic acid | TBD | Escherichia coli, Bacillus cereus |
Study on Antifungal Activity
A study investigating the antifungal activity of related phenylboronic acids demonstrated that compounds with similar structures could inhibit the growth of Candida albicans effectively. The research utilized both agar diffusion methods and MIC determination to assess efficacy, revealing that certain derivatives could inhibit microbial growth at concentrations lower than traditional antifungal agents .
Docking Studies
Docking studies have been employed to understand the binding interactions between boronic acids and key enzymes involved in microbial resistance. For instance, interactions between boronic acids and leucyl-tRNA synthetase from Escherichia coli have been modeled, providing insights into potential mechanisms by which these compounds exert their biological effects .
Q & A
Q. What are the optimal conditions for synthesizing 2-fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid via Suzuki-Miyaura coupling?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling. Key considerations include:
- Catalyst System : Use tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with tri-tert-butylphosphine (tBu₃P) as a ligand to stabilize the active Pd(0) species .
- Base : Potassium fluoride (KF) is preferred for deprotonation and facilitating transmetallation.
- Solvent/Temperature : Toluene/water mixtures at 60°C for 18 hours ensure efficient coupling .
- Purification : Post-reaction, extract with tert-butyl methyl ether and dry over MgSO₄ to isolate the product .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- HPLC/GC-MS : Confirm purity (>95% by HPLC) and rule out anhydride byproducts common in boronic acids .
- NMR Spectroscopy : Use ¹⁹F NMR to resolve trifluoromethyl and fluoro substituents; ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm) .
- X-ray Crystallography : Resolve steric effects from the methoxy and trifluoromethyl groups .
Q. What solubility properties should be considered for aqueous reaction systems?
- Methodological Answer :
- LogP Analysis : The consensus LogP (0.19) suggests moderate hydrophobicity. Use DMSO or THF for stock solutions, but note its solubility in water (3.4 mg/mL at 25°C) .
- pH Sensitivity : Boronic acids form boronate esters under basic conditions; adjust pH to stabilize the active form during reactions .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the reactivity of phenylboronic acids?
- Methodological Answer :
- Electronic Effects : The CF₃ group withdraws electron density via inductive effects, reducing boronic acid’s nucleophilicity but increasing stability toward protodeboronation .
- Reactivity in Cross-Coupling : Lower electron density at boron slows transmetallation in Suzuki reactions but improves regioselectivity in aryl halide couplings .
- Acidity : The trifluoromethyl group lowers pKa (~8.5), enhancing boronate formation under mildly basic conditions .
Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-311+G(d,p) to model the planar boronic acid structure and assess steric hindrance from substituents .
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity with Pd catalysts. The CF₃ group lowers LUMO energy, favoring oxidative addition .
- Molecular Docking : Simulate interactions with catalytic Pd centers to optimize ligand design .
Q. How should researchers resolve contradictory solubility data across studies?
- Methodological Answer :
- Experimental Validation : Re-measure solubility in controlled conditions (e.g., 25°C, pH 7) using UV-Vis or gravimetric methods .
- Anhydride Content : Hydrate/anhydride ratios (common in boronic acids) can skew data; confirm via ¹¹B NMR or IR (B-O-B stretches at ~1350 cm⁻¹) .
- Literature Cross-Check : Compare with structurally analogous compounds (e.g., 2-(trifluoromethoxy)phenylboronic acid, solubility 1.41 g/cm³) to identify trends .
Key Research Recommendations
- Synthetic Optimization : Screen alternative ligands (e.g., SPhos) to improve coupling yields with sterically hindered aryl halides.
- Spectroscopic Validation : Combine 2D NMR (COSY, NOESY) to resolve overlapping signals from fluorine and methoxy groups.
- Comparative Studies : Benchmark reactivity against 3,5-bis(trifluoromethyl)phenylboronic acid to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
